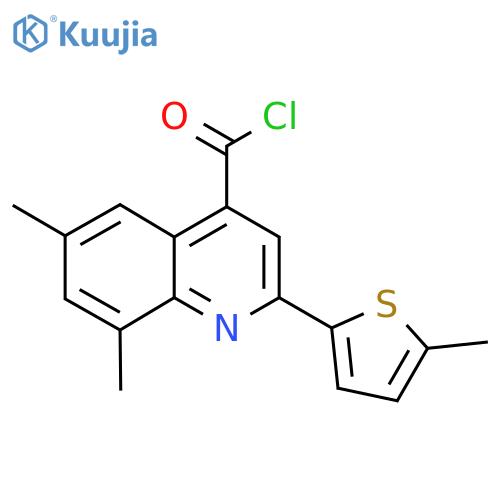

Cas no 1160254-81-8 (6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride)

1160254-81-8 structure

商品名:6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

CAS番号:1160254-81-8

MF:C17H14ClNOS

メガワット:315.817162036896

MDL:MFCD03421230

CID:4682295

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6,8-dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

- 6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride

- BBL014637

- STL197046

- R7133

- 4-quinolinecarbonyl chloride, 6,8-dimethyl-2-(5-methyl-2-thienyl)-

- 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

-

- MDL: MFCD03421230

- インチ: 1S/C17H14ClNOS/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3

- InChIKey: KZVVIFLXXJJJEM-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=C(C2=CC=C(C)S2)N=C2C(C)=CC(C)=CC2=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 404

- トポロジー分子極性表面積: 58.2

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB378635-5 g |

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160254-81-8 | 5g |

€907.00 | 2023-04-25 | ||

| TRC | D051440-250mg |

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl Chloride |

1160254-81-8 | 250mg |

$ 275.00 | 2022-06-06 | ||

| TRC | D051440-1000mg |

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl Chloride |

1160254-81-8 | 1g |

$ 720.00 | 2022-06-06 | ||

| Chemenu | CM264054-5g |

6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride |

1160254-81-8 | 97% | 5g |

$752 | 2023-01-19 | |

| abcr | AB378635-1 g |

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160254-81-8 | 1g |

€322.50 | 2023-04-25 | ||

| abcr | AB378635-1g |

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride; . |

1160254-81-8 | 1g |

€317.00 | 2025-03-19 | ||

| A2B Chem LLC | AI10316-500mg |

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160254-81-8 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| A2B Chem LLC | AI10316-10g |

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160254-81-8 | >95% | 10g |

$1412.00 | 2024-04-20 | |

| Chemenu | CM264054-1g |

6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride |

1160254-81-8 | 97% | 1g |

$282 | 2023-01-19 | |

| abcr | AB378635-500 mg |

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride |

1160254-81-8 | 500MG |

€254.60 | 2023-02-03 |

6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

1160254-81-8 (6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160254-81-8)6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

清らかである:99%/99%

はかる:5g/1g

価格 ($):684.0/229.0